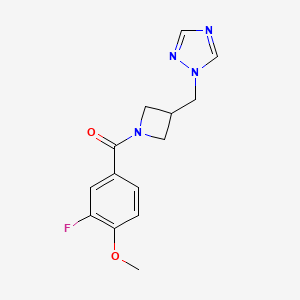
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C14H15FN4O2 and its molecular weight is 290.298. The purity is usually 95%.
The exact mass of the compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
The compound has been synthesized and evaluated for its antibacterial properties. In vitro studies revealed significant activity against both gram-negative and gram-positive bacterial strains. Notably, compounds 8d, 8i, 8j, and 8l demonstrated substantial antibacterial effects. For instance:
DNA Gyrase Enzyme Inhibition
In silico studies explored the compound’s potential as a DNA gyrase enzyme inhibitor. Molecular docking simulations using Molegro Virtual Docker (MVD) identified ligands responsible for antibacterial activity. Noteworthy moldock scores were obtained for several compounds:
Heterocyclic Drug Design
Given its extensive range of potential applications, the tetrazole group (to which this compound belongs) is considered promising for drug design. Heterocyclic motifs, including the tetrazole group, offer exciting avenues for medicinal chemists working in antibacterial research .
Other Potential Applications
While the above fields are well-documented, further investigations may reveal additional applications. Researchers should explore its potential in related areas such as antiviral activity, enzyme inhibition, or even as a scaffold for novel drug development.
Mécanisme D'action
Target of Action
The primary targets of 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole are likely to be various enzymes and receptors in the biological system . The triazole nucleus in the compound is capable of binding to these targets due to the presence of two carbon and three nitrogen atoms .
Mode of Action
The compound interacts with its targets through hydrogen bonding and hydrophobic interactions . The nitrogen atoms in the triazole moiety actively contribute to binding to the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .
Biochemical Pathways
Triazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The presence of the triazole nucleus in the compound could potentially improve its pharmacokinetic properties, as triazole derivatives are known to form hydrogen bonds with different targets, which can lead to improved pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. Given the wide range of biological activities exhibited by triazole derivatives, the compound could potentially have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-21-13-3-2-11(4-12(13)15)14(20)18-5-10(6-18)7-19-9-16-8-17-19/h2-4,8-10H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZVJFJCOHQOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate](/img/structure/B2527610.png)

![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B2527613.png)
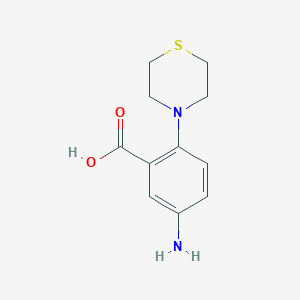
![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2527615.png)
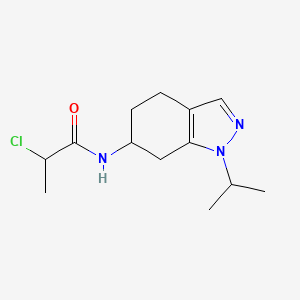
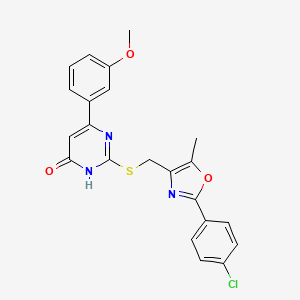

![2-[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2527621.png)

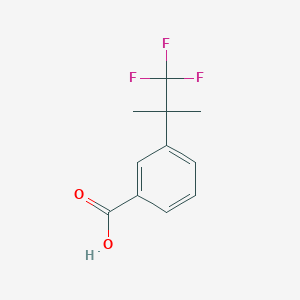
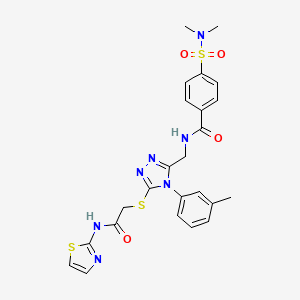
![N-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2527630.png)
![3-cyclopentyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2527632.png)